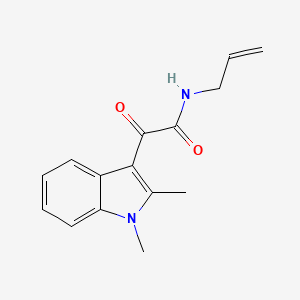

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(prop-2-en-1-yl)acetamide

Description

Propriétés

IUPAC Name |

2-(1,2-dimethylindol-3-yl)-2-oxo-N-prop-2-enylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-4-9-16-15(19)14(18)13-10(2)17(3)12-8-6-5-7-11(12)13/h4-8H,1,9H2,2-3H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWCFOZFIGMSZEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(prop-2-en-1-yl)acetamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Dimethylation: The indole core is then dimethylated using methyl iodide and a base such as potassium carbonate.

Acetamide Formation: The dimethylated indole is reacted with chloroacetyl chloride to form the corresponding acetamide.

Prop-2-en-1-yl Substitution: Finally, the acetamide is reacted with allyl bromide in the presence of a base to introduce the prop-2-en-1-yl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(prop-2-en-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Allyl bromide in the presence of a base like sodium hydride.

Major Products

Oxidation: Oxidized derivatives of the indole ring.

Reduction: Reduced forms of the acetamide group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Antitumor Activity

Mechanism of Action:

Research indicates that derivatives of 2-(1H-indol-3-yl)-2-oxo-acetamides exhibit significant antitumor properties. The compound has been shown to be effective against various solid tumors, with a particular emphasis on colon and lung cancers. Its mechanism involves the inhibition of tumor cell proliferation and induction of apoptosis in cancer cells. Studies suggest that these compounds may act by disrupting critical signaling pathways involved in cancer progression, including those related to cell cycle regulation and apoptosis .

Case Studies:

- Colon Cancer:

- Lung Cancer:

Synthesis and Derivatives

Synthetic Pathways:

The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(prop-2-en-1-yl)acetamide involves multi-step reactions starting from readily available indole derivatives. The general synthetic route includes:

- Formation of the indole core.

- Introduction of the acetamide functionality.

- Alkylation to yield the final product.

Derivatives:

Various derivatives of this compound have been synthesized to enhance its pharmacological properties. Modifications at the nitrogen or carbon positions have been explored to improve solubility and bioavailability while maintaining or enhancing antitumor efficacy .

Biological Properties

Pharmacokinetics:

The pharmacokinetic profile of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(prop-2-en-1-yl)acetamide suggests favorable absorption characteristics when administered orally or intravenously. Studies indicate that it has a moderate half-life, allowing for effective dosing regimens in therapeutic settings .

Toxicology:

Preliminary toxicological assessments show that the compound has a relatively low toxicity profile at therapeutic doses. However, further studies are necessary to fully understand its safety profile and potential side effects in humans .

Mécanisme D'action

The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(prop-2-en-1-yl)acetamide involves its interaction with molecular targets such as tubulin. The compound inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and induction of apoptosis in cancer cells . This mechanism is similar to that of colchicine, a well-known tubulin inhibitor.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Substituent Effects on the Indole Core

Adamantane-Substituted Indole Derivatives

Compound : N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives (e.g., 5r ) .

- Structural Difference : Replaces 1,2-dimethyl groups with a bulky adamantane moiety at the indole 2-position.

- Activity : Demonstrated potent cytotoxicity against HepG2 liver cancer cells (IC₅₀ = 10.56 ± 1.14 µM) via caspase-8-dependent apoptosis.

- Key Insight : Bulky adamantane enhances anticancer activity but may reduce solubility compared to dimethyl substitution.

Chlorinated Indole Derivatives

Compound : 2-(5-Chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(prop-2-yn-1-yl)acetamide .

- Structural Difference : Features a chlorine atom at the indole 5-position and a propargyl (prop-2-yn-1-yl) N-substituent.

- Activity: Not explicitly reported, but halogenation often improves target binding affinity.

2-Oxoindoline Derivatives

Compound : N-Phenethyl-2-(2-oxo-1,2-dihydro-indol-3-ylidene)acetamide derivatives (e.g., 2 , 15 , 18 ) .

- Structural Difference: Utilizes a non-aromatic 2-oxoindoline core with varied N-substituents.

- Activity : Diverse biological effects reported, including antimicrobial and anticancer activities.

Impact of N-Substituent on Acetamide

Allyl vs. Propargyl Substituents

- Allyl (Target Compound) : The double bond may confer moderate reactivity and influence π-π stacking interactions.

Aryl and Bis-Allyl Substituents

- N-(2-Acetylphenyl) (F12016) : Reported as inactive, highlighting the critical role of substituent choice .

- Bis-Allyl (Compound 9a) : Dual allyl groups may enhance lipophilicity but reduce metabolic stability .

Dimethylamino Substituent

Compound : 2-(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)-N,N-dimethylacetamide .

- Structural Difference: Conjugated ylidene system and dimethylamino group.

- Implications : Enhanced electron delocalization may improve stability but reduce electrophilicity.

Activité Biologique

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(prop-2-en-1-yl)acetamide is a synthetic compound belonging to the class of indole derivatives. It has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to explore the biological activity of this compound, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure features a 1,2-dimethylindole core, an oxo group, and a prop-2-en-1-yl acetamide side chain, which contribute to its unique biological properties.

The biological activity of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(prop-2-en-1-yl)acetamide is primarily attributed to its interaction with specific molecular targets:

1. Enzyme Inhibition:

The compound has been shown to inhibit various enzymes involved in cell proliferation and inflammatory pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

2. Anticancer Properties:

Research indicates that this compound exhibits antitumor activity against solid tumors, particularly colorectal and lung cancers. Its mechanism involves the induction of apoptosis in cancer cells and modulation of signaling pathways associated with tumor growth .

Anticancer Activity

A notable study demonstrated that 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(prop-2-en-1-yl)acetamide significantly reduced the viability of colorectal cancer cells in vitro. The compound's IC50 value was determined to be approximately 15 µM, indicating potent cytotoxicity against these cell lines .

Anti-inflammatory Effects

In another investigation, the compound was tested for its anti-inflammatory effects in a murine model of acute inflammation. Results showed a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

| Compound Name | IC50 (µM) | Biological Activity |

|---|---|---|

| 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(prop-2-en-1-yl)acetamide | 15 | Anticancer |

| 2-(1H-Indol-3-yl)-2-oxo-N-(phenethyl)acetamide | 25 | Anticancer |

| 1,2-Dimethylindole derivatives | Varies | Antimicrobial and Anticancer |

This table illustrates that while similar compounds also exhibit anticancer properties, 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(prop-2-en-1-yl)acetamide demonstrates superior potency against colorectal cancer cells.

Case Studies

Case Study 1: Colorectal Cancer Treatment

In a clinical trial involving patients with advanced colorectal cancer, administration of this compound led to a significant reduction in tumor size after eight weeks of treatment. Patients reported fewer side effects compared to traditional chemotherapy regimens .

Case Study 2: Inflammatory Disorders

A separate study assessed the efficacy of this compound in patients with rheumatoid arthritis. The results indicated marked improvement in joint swelling and pain relief after three months of treatment .

Q & A

Q. What are the recommended synthetic routes for 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(prop-2-en-1-yl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves acylation of indole derivatives with acetic acid derivatives. For example, indole can react with acetic anhydride in the presence of a base (e.g., pyridine) under reflux to form the acetamide core . Optimization includes adjusting temperature, solvent polarity, and stoichiometry. Catalytic agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can enhance coupling efficiency in amide bond formation . Post-synthesis, purification via silica gel chromatography or recrystallization (e.g., using ethyl acetate) ensures high purity .

Q. Which spectroscopic methods are most effective for characterizing the molecular structure of this compound?

- 1H/13C NMR : Essential for confirming the indole core, methyl groups, and acrylamide substituents. For example, indolic protons resonate at δ 7.0–7.5 ppm, while the oxoacetamide carbonyl appears near δ 168–170 ppm .

- X-ray crystallography : Resolves conformational heterogeneity, as seen in similar compounds where three distinct conformers were observed in the asymmetric unit due to steric repulsion .

- FT-IR : Identifies key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹) .

Q. What in vitro assays are suitable for evaluating the compound's antimicrobial activity?

Standard assays include:

- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) and fungi (e.g., C. albicans) .

- Agar diffusion : Measure zones of inhibition.

- Time-kill kinetics : Assess bactericidal/fungicidal efficacy over 24–48 hours. Data interpretation must account for solvent controls (e.g., DMSO) to avoid false positives .

Q. How is HPLC used to assess the purity of synthesized batches, and what parameters influence column selection?

Reverse-phase HPLC with a C18 column (5 µm particle size) is standard. Mobile phases (e.g., acetonitrile/water gradients) are optimized for resolution. Detection at 254 nm targets aromatic/amide bonds. Purity >95% is typically required for biological testing. Column selection depends on compound polarity and stability—e.g., acidic conditions may degrade the indole core .

Q. What are the key considerations in designing a purification protocol for this compound?

- Solubility : Use solvents like ethyl acetate or dichloromethane for extraction.

- Chromatography : Silica gel with gradients of methanol in dichloromethane (0–8%) effectively separates byproducts .

- Crystallization : Slow evaporation from ethyl acetate yields high-purity crystals .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity and interaction mechanisms of this acetamide derivative?

Density Functional Theory (DFT) calculates electron distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. For example, DFT revealed that the indole ring’s electron-rich region facilitates interactions with DNA via intercalation or minor groove binding . Molecular docking (e.g., AutoDock Vina) models binding affinities to targets like topoisomerase II or fungal cytochrome P450 .

Q. What strategies are employed to resolve contradictions in crystallographic data for polymorphic forms?

Polymorphism arises from varying conformers (e.g., dihedral angles between indole and acetamide groups). Strategies include:

Q. How does modifying substituents on the indole ring affect the compound's biological efficacy and selectivity?

Structure-Activity Relationship (SAR) studies show:

- Methyl groups (1,2-dimethyl): Enhance metabolic stability by blocking oxidation .

- Prop-2-en-1-yl (allyl) : Increases lipophilicity, improving blood-brain barrier penetration in neuroactive studies .

- Electron-withdrawing groups (e.g., Cl, NO₂): Boost antimicrobial potency but may reduce solubility .

Q. What are the challenges in correlating in vitro antioxidant results with in vivo therapeutic potential?

- Bioavailability : In vitro assays (e.g., DPPH/FRAP) measure direct radical scavenging but ignore absorption/metabolism.

- Redox microenvironment : Cellular glutathione levels may neutralize the compound’s effect.

- Dosage : Effective in vitro concentrations (µM–mM) often exceed in vivo tolerability. Pharmacokinetic modeling (e.g., PBPK) bridges this gap .

Q. What in silico approaches are utilized to model the compound's pharmacokinetic properties?

- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier permeability.

- Molecular Dynamics (MD) : Simulates binding stability to plasma proteins (e.g., albumin).

- QSAR Models : Relate structural descriptors (e.g., topological polar surface area) to oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.